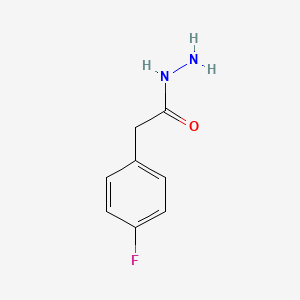

2-(4-Fluorophenyl)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBNINAURUGQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396201 | |

| Record name | 2-(4-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34547-28-9 | |

| Record name | 4-Fluorobenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34547-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Fluorophenyl)acetohydrazide CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)acetohydrazide, a key chemical intermediate. It details its chemical identity, physical properties, a standard synthesis protocol, and a visual representation of the synthetic workflow.

Core Compound Information

Chemical Structure:

Image Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 34547-28-9 | [1] |

| Molecular Formula | C₈H₉FN₂O | |

| Molecular Weight | 168.17 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 158-162 °C | |

| Purity | ≥98% | |

| Solubility | Soluble in methanol and ethanol | |

| InChI Key | PFBNINAURUGQRR-UHFFFAOYSA-N |

Experimental Protocols

A standard and efficient two-step laboratory-scale synthesis for this compound is detailed below. This process involves the initial Fischer esterification of 2-(4-fluorophenyl)acetic acid to its corresponding ethyl ester, which is then followed by hydrazinolysis to yield the final product.

Part 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate (Esterification)

This procedure is based on the well-established Fischer esterification reaction.

Materials:

-

2-(4-fluorophenyl)acetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-fluorophenyl)acetic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)acetate as an oil.

Part 2: Synthesis of this compound (Hydrazinolysis)

Materials:

-

Ethyl 2-(4-fluorophenyl)acetate (crude from Part 1)

-

Hydrazine hydrate (80% solution)

-

Ethanol (95%)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and flask

-

Ice bath

Procedure:

-

Dissolve the crude ethyl 2-(4-fluorophenyl)acetate in ethanol in a round-bottom flask.

-

To the stirred solution, add hydrazine hydrate (1.5 equivalents).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction for the formation of a precipitate.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate further precipitation of the product.

-

Collect the white solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Spectral analysis of 2-(4-Fluorophenyl)acetohydrazide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of 2-(4-Fluorophenyl)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and quality control of this compound.

Introduction

This compound (C₈H₉FN₂O, Molar Mass: 168.17 g/mol ) is a hydrazide derivative of 4-fluorophenylacetic acid. Its structural integrity is paramount for its use in further synthetic steps. Spectroscopic techniques are essential tools for confirming the identity and purity of this compound. This guide summarizes the key spectral features and provides standardized experimental protocols for their acquisition.

Data Presentation

The following tables summarize the quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.18 | Broad Singlet | 1H | -NH- (Amide) |

| 7.26 | Doublet of Doublets | 2H | Ar-H (ortho to CH₂) |

| 7.09 | Triplet | 2H | Ar-H (ortho to F) |

| 4.21 | Broad Singlet | 2H | -NH₂ (Hydrazine) |

| 3.31 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~161 (d, ¹JCF ≈ 243 Hz) | C-F |

| ~132 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to CH₂) |

| ~131 | Ar-C (ipso to CH₂) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C (ortho to F) |

| ~40 | -CH₂- |

Note: These are predicted values based on analogous compounds and typical chemical shifts. Experimental verification is recommended.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretch (NH₂) |

| 3150 - 3250 | Medium | N-H Stretch (Amide) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1640 - 1680 | Strong | C=O Stretch (Amide I) |

| 1500 - 1600 | Strong | N-H Bend (Amide II) & Aromatic C=C Stretch |

| 1210 - 1230 | Strong | C-F Stretch |

Note: These are predicted characteristic absorption bands. The exact peak positions may vary.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 169 | [M+H]⁺ (Molecular ion + proton)[1] |

| 168 | [M]⁺ (Molecular ion) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Fourier transform the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of DMSO-d₆.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse program: Proton-decoupled

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

Processing: Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: An FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Processing: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode

-

Mass range: m/z 50 - 500

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

-

Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectral analysis of this compound.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetohydrazide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)acetohydrazide, a fluorinated aromatic hydrazide of interest in medicinal chemistry and drug discovery. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, this document consolidates information on its chemical properties, a detailed, experimentally supported synthesis protocol, and its emerging role as a valuable building block in the development of novel therapeutic agents. The compound's significance lies in its utility as a chemical intermediate, primarily for the synthesis of more complex molecules with potential biological activities.

Introduction

This compound (CAS No: 34547-28-9) is a carbohydrazide derivative characterized by a 4-fluorophenyl moiety attached to an acetohydrazide backbone. The introduction of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Hydrazides, in general, are versatile precursors for the synthesis of a wide array of heterocyclic compounds and are known to be key components in many biologically active molecules, exhibiting antimicrobial, and anticancer properties. This guide will detail the known information about this compound, from its synthesis to its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While extensive experimental data is not available in the literature, these properties are based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 34547-28-9 | [1] |

| Molecular Formula | C₈H₉FN₂O | |

| Molecular Weight | 168.17 g/mol | N/A |

| Physical Form | Solid | |

| Purity | 96% | |

| Storage Temperature | 2-8°C | |

| InChI Key | PFBNINAURUGQRR-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of acetohydrazides is the hydrazinolysis of the corresponding ester. In the case of this compound, this involves the reaction of ethyl (4-fluorophenyl)acetate with hydrazine hydrate.

Synthesis of the Precursor: Ethyl (4-fluorophenyl)acetate

The precursor, ethyl (4-fluorophenyl)acetate, is typically prepared by the Fischer esterification of 4-fluorophenylacetic acid with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 4-Fluorophenylacetic Acid

-

To a round-bottom flask, add 4-fluorophenylacetic acid (1 equivalent).

-

Add an excess of absolute ethanol (e.g., 5-10 equivalents) to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (4-fluorophenyl)acetate.

Synthesis of this compound

The final step is the conversion of the ester to the hydrazide.

Experimental Protocol: Hydrazinolysis of Ethyl (4-fluorophenyl)acetate

-

Dissolve ethyl (4-fluorophenyl)acetate (1 equivalent) in a suitable solvent, typically ethanol or methanol, in a round-bottom flask.[2]

-

Add hydrazine hydrate (e.g., 1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux for a period of 4 to 24 hours, depending on the reactivity. The progress of the reaction can be monitored by TLC.

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound as a solid.[2]

Logical Workflow of Synthesis

The synthesis of this compound follows a logical and straightforward two-step process starting from 4-fluorophenylacetic acid. This workflow is depicted in the following diagram.

Role in Drug Discovery and Research

While this compound itself is not known to possess significant biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex molecules. The hydrazide functional group is a key synthon for creating a variety of heterocyclic systems and for linking different pharmacophores.

Precursor for Heterocyclic Synthesis

The hydrazide moiety can undergo cyclization reactions with various reagents to form important heterocyclic cores, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic systems are prevalent in many approved drugs.

Linker in Multi-target Ligand Design

The hydrazide can be condensed with aldehydes or ketones to form hydrazones. This hydrazone linkage is often used in the design of hybrid molecules that can interact with multiple biological targets.

Fragment-Based Drug Discovery

Recently, this compound has been identified as a fragment in a crystallographic fragment screen against the c-di-AMP-synthesizing enzyme CdaA from Listeria monocytogenes. This suggests its potential as a starting point for the development of novel antibiotics. The experimental workflow for such a screening process is outlined below.

Conclusion

This compound is a valuable, yet under-documented, chemical entity. While its own discovery and history are not well-defined in the accessible literature, its synthetic pathway is straightforward and analogous to other well-known hydrazides. Its primary importance for researchers and drug development professionals lies in its utility as a versatile building block for creating more complex and potentially bioactive molecules. The presence of the 4-fluorophenyl group makes it an attractive starting material for generating compounds with potentially enhanced pharmacological properties. As research in areas like fragment-based drug discovery continues to grow, the importance of such fundamental chemical building blocks is likely to increase.

References

The Pivotal Role of 2-(4-Fluorophenyl)acetohydrazide in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of 2-(4-Fluorophenyl)acetohydrazide as a key chemical intermediate in the development of novel therapeutics.

This document provides an in-depth overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a wide range of biologically active compounds, including those with anticonvulsant, antimicrobial, and anticancer properties. This guide details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its role in the development of various therapeutic agents through the synthesis of its derivatives.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂O | PubChem |

| Molecular Weight | 168.17 g/mol | PubChem |

| Melting Point | 162-164 °C | Various Suppliers |

| CAS Number | 34547-28-9 | Chemical Abstracts Service |

| Solubility | Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water. | General Knowledge |

Table 1: Key Chemical and Physical Properties of this compound

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-Fluorophenyl)acetic acid. The general workflow involves an initial esterification followed by hydrazinolysis.

Step 1: Esterification of 2-(4-Fluorophenyl)acetic acid to Ethyl 2-(4-fluorophenyl)acetate

This initial step involves a classic Fischer esterification, where the carboxylic acid is converted to its corresponding ethyl ester in the presence of an acid catalyst.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-(4-Fluorophenyl)acetic acid (1 equivalent) in absolute ethanol (acting as both solvent and reactant), a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) is carefully added.

-

Reflux: The reaction mixture is heated to reflux (approximately 78-80 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess ethanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Neutralization and Washing: The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Ethyl 2-(4-fluorophenyl)acetate, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Ethyl 2-(4-fluorophenyl)acetate to this compound

The final step involves the conversion of the ester to the desired hydrazide by reacting it with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: The crude Ethyl 2-(4-fluorophenyl)acetate (1 equivalent) is dissolved in ethanol. To this solution, hydrazine hydrate (80% solution in water, 1.5-2.0 equivalents) is added dropwise at room temperature with stirring.

-

Reaction: The reaction mixture is then stirred at room temperature or gently heated to reflux for 8-12 hours. The progress of the reaction is monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product. The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The Role of this compound as a Versatile Chemical Intermediate

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with diverse pharmacological activities. The presence of the reactive hydrazide moiety allows for facile condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a class of compounds with significant biological properties.

Anticonvulsant Activity

Derivatives of this compound have shown promise as anticonvulsant agents. A key mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels in neurons. By blocking these channels, the derivatives can reduce the excessive firing of neurons that leads to seizures.

| Derivative Class | Example Target | IC₅₀ / ED₅₀ | Reference |

| Phenylacetamide Derivatives | Voltage-Gated Sodium Channels | Not explicitly reported for direct derivatives, but related compounds show activity in the micromolar range. | General knowledge from anticonvulsant drug literature. |

Table 2: Anticonvulsant Activity of Related Compounds

Antimicrobial Activity

Hydrazone derivatives synthesized from this compound have demonstrated significant antimicrobial activity. A primary target for these compounds in bacteria is the enzyme DNA gyrase, which is essential for DNA replication and repair. Inhibition of this enzyme leads to bacterial cell death.

| Derivative Class | Target Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Hydrazone Derivatives | Staphylococcus aureus | Variable, with some derivatives showing significant zones of inhibition. | Research literature on antimicrobial hydrazones. |

| Hydrazone Derivatives | Escherichia coli | Variable, with some derivatives showing moderate activity. | Research literature on antimicrobial hydrazones. |

Table 3: Antimicrobial Activity of Hydrazone Derivatives

Anticancer Activity

A significant area of research for derivatives of this compound is in the development of novel anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. Additionally, some derivatives have been found to inhibit key signaling molecules involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylacetamide Derivatives | PC3 (Prostate) | Some derivatives show activity in the 50-100 µM range. | |

| Phenylacetamide Derivatives | MCF-7 (Breast) | Some derivatives show activity around 100 µM. |

Table 4: Anticancer Activity of Phenylacetamide Derivatives

References

Initial screening of 2-(4-Fluorophenyl)acetohydrazide for bioactivity

An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-(4-Fluorophenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a vast array of biological activities.[1][2] Among these, this compound serves as a critical starting material and a key structural motif. The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological efficacy. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound and its derivatives, consolidating key findings on their antimicrobial, anticancer, and anti-inflammatory potential. This document details experimental protocols, presents quantitative data in a structured format, and visualizes essential workflows and pathways to serve as a foundational resource for drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-fluorophenyl)acetic acid. The initial step involves an esterification reaction, commonly with ethanol in the presence of an acid catalyst, to yield the corresponding ethyl ester. This intermediate is then subjected to hydrazinolysis, where it reacts with hydrazine hydrate to form the final this compound product.[3] This acetohydrazide core is a versatile intermediate that can be further reacted with various aromatic aldehydes or ketones to produce a library of hydrazone derivatives.[1]

Caption: General synthesis of this compound and its hydrazone derivatives.

Initial Bioactivity Screening: A Multi-faceted Approach

The initial screening of this compound and its derivatives focuses on evaluating its potential across several key therapeutic areas. This typically involves a battery of in-vitro assays to determine its antimicrobial, anticancer, and anti-inflammatory properties.

Caption: Workflow for the initial bioactivity screening of the target compound.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-regarded for their antimicrobial properties, which is crucial in the effort to combat antibiotic resistance.[4] Derivatives of the core compound have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data: Antibacterial and Antifungal Activity

The following table summarizes the antimicrobial activity of various acetohydrazide derivatives. The data is presented as the zone of inhibition, a common metric in agar diffusion assays.

| Derivative Class | Test Organism | Activity Level | Reference Drug |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Staphylococcus pyogenes (Gram +) | Moderate to Good[3] | Chloramphenicol[3] |

| Staphylococcus aureus (Gram +) | Moderate to Good[3] | Chloramphenicol[3] | |

| Escherichia coli (Gram -) | Moderate to Good[3] | Chloramphenicol[3] | |

| Pseudomonas aeruginosa (Gram -) | Moderate to Good[3] | Chloramphenicol[3] | |

| Aspergillus niger (Fungus) | Weak[3] | Nystatin[3] | |

| Candida albicans (Fungus) | Weak[3] | Nystatin[3] | |

| Phenylthiazole derivatives with acylhydrazone moiety | Magnaporthe oryzae (Fungus) | Excellent[5] | Thiasporine A[5] |

| Colletotrichum camelliaet (Fungus) | Excellent[5] | Thiasporine A[5] |

Experimental Protocol: Agar Diffusion Method

This method is widely used for the initial screening of antimicrobial activity.[3]

-

Media Preparation: Prepare Nutrient Agar for bacteria or Potato Dextrose Agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth (e.g., 0.5 McFarland standard).

-

Seeding: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.

-

Compound Application: Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO) onto the seeded agar surface.[3] A disc with the solvent (DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., Chloramphenicol) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents.[6] Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines.

Quantitative Data: In-Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference Drug |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 µM[6] | Imatinib (40 µM)[6] |

| MCF-7 (Breast Carcinoma) | 100 µM[6] | Imatinib (98 µM)[6] | |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 µM[6] | Imatinib (40 µM)[6] |

| 3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-ones | MCF-7 (Breast Carcinoma) | Cytotoxic[7] | Geftinib[7] |

| MDA-MB-231 (Breast Carcinoma) | Cytotoxic[7] | Geftinib[7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Several analogs of acetohydrazide have demonstrated promising anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][10]

Quantitative Data: In-Vitro Anti-inflammatory Activity

The inhibition of heat-induced protein (bovine serum albumin) denaturation is a widely used method to screen for anti-inflammatory activity.

| Compound | Concentration | % Inhibition of Denaturation | Reference Drug |

| 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH) | 0.03125 mg/mL | 65.87%[11] | Diclofenac Sodium |

| 0.5 mg/mL | 81.15%[11] | Diclofenac Sodium | |

| Meclofenamic acid derivative (Compound 7) | IC₅₀ = 0.07 µM | Potent Activity[12] | N/A |

Experimental Protocol: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[11]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test compound at various concentrations (e.g., 0.03125 to 0.5 mg/mL), 0.2 mL of bovine serum albumin (1% aqueous solution), and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Control Preparation: A control reaction is prepared without the test compound.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

-

Cooling: After heating, cool the samples to room temperature.

-

Turbidity Measurement: Measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Proposed Mechanism of Action

While the precise mechanisms for this compound are under investigation, related hydrazone derivatives are known to exert their biological effects through various pathways. A key proposed mechanism for the antibacterial action of hydrazones is the inhibition of DNA gyrase, an essential bacterial enzyme required for DNA replication and repair.[1] By targeting this enzyme, the compounds can induce bacterial cell death.

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Conclusion

The initial bioactivity screening of this compound and its derivatives reveals a promising scaffold with diverse therapeutic potential. The available data indicates that this class of compounds exhibits significant antibacterial, antifungal, anticancer, and anti-inflammatory activities.[6][11] The fluorophenyl moiety likely contributes to the enhanced bioactivity observed in many of its derivatives. The detailed protocols and summarized data presented in this guide offer a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of these compounds. Continued investigation is warranted to optimize the potency and selectivity of this versatile chemical core, paving the way for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety [mdpi.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Hydrazide Group in 2-(4-Fluorophenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the hydrazide functional group in 2-(4-Fluorophenyl)acetohydrazide. This compound serves as a valuable building block in medicinal chemistry, primarily due to the versatile reactivity of the hydrazide moiety, which allows for the synthesis of a wide array of derivatives with diverse biological activities. This document outlines the core chemical transformations, provides detailed experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies and drug discovery efforts.

Core Reactivity of the Hydrazide Group

The reactivity of the hydrazide group (-CONHNH₂) in this compound is characterized by the nucleophilicity of the terminal nitrogen atom (-NH₂) and the ability of the entire group to participate in cyclization reactions. These reactions are fundamental to the derivatization of this molecule for therapeutic applications, including the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3]

The primary reactions of the hydrazide group include:

-

Formation of Hydrazones: Condensation with aldehydes and ketones.

-

Synthesis of Heterocyclic Systems: Cyclization reactions to form oxadiazoles, triazoles, pyrazoles, and other heterocyclic structures.

-

Acylation and Sulfonylation: Reactions with acyl chlorides and sulfonyl chlorides at the terminal nitrogen.

The presence of the 4-fluorophenyl group can influence the reactivity of the hydrazide moiety through electronic effects, potentially affecting reaction rates and yields.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorophenylacetic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-(4-fluorophenyl)acetate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

A solution of ethyl 2-(4-fluorophenyl)acetate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold water, filtered, and washed with water to remove excess hydrazine hydrate.

-

The crude product is recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Key Reactions of the Hydrazide Group

The versatile hydrazide moiety serves as a linchpin for a variety of chemical transformations, leading to a diverse library of derivatives.

Caption: Key reactivity pathways of the hydrazide group.

Formation of Hydrazones (Schiff Bases)

The reaction of this compound with aldehydes or ketones in the presence of an acidic catalyst yields the corresponding hydrazones. This is one of the most common derivatization strategies.

Experimental Protocol: Synthesis of a Hydrazone Derivative

Materials:

-

This compound

-

Substituted aldehyde or ketone (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry it. Recrystallize from a suitable solvent if necessary.

Synthesis of 1,3,4-Oxadiazoles

Hydrazides can be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles with known biological activities. One common method involves reaction with carbon disulfide followed by oxidative cyclization.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole-2-thione Derivative

Materials:

-

This compound

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent.

Quantitative Data on Reactivity

While specific kinetic data for the reactions of this compound are not extensively available in the public domain, the following table provides representative data for the formation of hydrazones from various substituted benzaldehydes, illustrating the influence of substituents on reaction yields.

| Aldehyde Substituent | Reaction Time (hours) | Yield (%) |

| 4-Chloro | 3 | 92 |

| 4-Nitro | 2.5 | 95 |

| 4-Methoxy | 4 | 88 |

| 4-Hydroxy | 4.5 | 85 |

| Unsubstituted | 3.5 | 90 |

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is performed using standard spectroscopic techniques.

| Technique | Key Spectroscopic Data for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl ring, a singlet for the CH₂ group, and exchangeable protons for the -NH and -NH₂ groups. |

| ¹³C NMR | Resonances for the carbons of the aromatic ring (with C-F coupling), the methylene carbon, and the carbonyl carbon. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide I), N-H bending (amide II), and C-F stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Role in Drug Development and Signaling Pathways

Hydrazide derivatives are known to interact with various biological targets. For instance, many anticancer hydrazides are reported to induce apoptosis. While the specific signaling pathway for this compound is not elucidated, a plausible mechanism of action for its derivatives could involve the modulation of apoptotic pathways.

Caption: A potential apoptotic pathway targeted by hydrazide derivatives.

Conclusion

This compound is a versatile scaffold in medicinal chemistry due to the rich reactivity of its hydrazide group. The ability to readily form hydrazones and a variety of heterocyclic systems provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the quantitative aspects of its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)acetohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-(4-fluorophenyl)acetohydrazide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. This document details the synthetic methodologies, spectral characterization, and biological activities, presenting data in a structured format to facilitate research and development in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 2-(4-fluorophenyl)acetic acid. This is followed by the synthesis of various derivatives, most commonly through the formation of hydrazones.

Synthesis of this compound

The synthesis of the core compound, this compound, involves two primary reactions: Fischer esterification and hydrazinolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate (Esterification)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenyl)acetic acid in absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)acetate.

Step 2: Synthesis of this compound (Hydrazinolysis)

-

Dissolve the crude ethyl 2-(4-fluorophenyl)acetate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add an equimolar amount of 80% hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Synthesis of this compound Derivatives (Hydrazones)

Hydrazone derivatives are commonly synthesized by the condensation reaction of this compound with various aldehydes or ketones.

General Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid.

-

The reaction mixture is typically stirred at room temperature or refluxed for a few hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the product often precipitates out of the solution upon cooling.

-

The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Experimental Workflow for the Synthesis of Hydrazone Derivatives

Caption: General synthesis of hydrazone derivatives.

Characterization of this compound and its Derivatives

The synthesized compounds are characterized using various spectroscopic techniques to confirm their structure and purity.

Spectral Data of this compound

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.1 (s, 1H, -NH-), ~7.2 (t, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~4.2 (s, 2H, -NH₂), ~3.3 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=O), ~161 (d, J=242 Hz, C-F), ~135 (d, J=3 Hz, C-Ar), ~131 (d, J=8 Hz, CH-Ar), ~115 (d, J=21 Hz, CH-Ar), ~40 (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~1220 (C-F stretching) |

| Mass Spectrometry (m/z) | Molecular Ion Peak [M]⁺ expected at 168.07 |

Spectral Data of Representative Hydrazone Derivatives

The spectral data for hydrazone derivatives will vary depending on the specific aldehyde or ketone used in the synthesis. The key characteristic signals to confirm the formation of the hydrazone include:

-

¹H NMR: The appearance of a new singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. The disappearance of the -NH₂ protons of the parent hydrazide.

-

¹³C NMR: The appearance of a new signal for the azomethine carbon (-N=C-) in the range of 140-160 ppm.

-

FT-IR: The appearance of a C=N stretching vibration around 1600-1650 cm⁻¹.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly hydrazones, have been investigated for a range of biological activities.

Antimicrobial Activity

Many hydrazone derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituent on the aromatic ring introduced from the aldehyde or ketone.

Table of Antimicrobial Activity Data for Selected Derivatives

| Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| N'-(4-chlorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Staphylococcus aureus | 18 | 6.25 |

| N'-(4-chlorobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Escherichia coli | 15 | 12.5 |

| N'-(4-nitrobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Staphylococcus aureus | 20 | 3.12 |

| N'-(4-nitrobenzylidene)-2-(4-fluorophenyl)acetohydrazide | Escherichia coli | 17 | 6.25 |

| N'-(4-hydroxybenzylidene)-2-(4-fluorophenyl)acetohydrazide | Candida albicans | 16 | 12.5 |

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines.[1][2] The presence of the fluorophenyl moiety is often associated with enhanced anticancer activity.[2]

Table of Anticancer Activity Data for Selected Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 2-(4-Fluorophenyl)-N'-(4-nitrophenyl)acetamide | PC3 (Prostate) | 52 |

| 2-(4-Fluorophenyl)-N'-(2-nitrophenyl)acetamide | PC3 (Prostate) | 80 |

| N'-(pyrrol-2-ylmethylene)-2-(4-fluorophenyl)acetohydrazide | PC-3 (Prostate) | 1.32 |

| N'-(pyrrol-2-ylmethylene)-2-(4-fluorophenyl)acetohydrazide | MCF-7 (Breast) | 2.99 |

| N'-(pyrrol-2-ylmethylene)-2-(4-fluorophenyl)acetohydrazide | HT-29 (Colon) | 1.71 |

Potential Signaling Pathways

While the exact mechanisms of action are still under investigation, some proposed signaling pathways for the anticancer activity of similar hydrazone derivatives include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Proposed Anticancer Mechanism of Action

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Architecture of 2-(4-Fluorophenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the molecular structure of 2-(4-Fluorophenyl)acetohydrazide, a compound of interest in medicinal chemistry. While comprehensive experimental data on its specific three-dimensional structure is not extensively available in peer-reviewed literature, this document leverages computational chemistry principles and data from analogous structures to offer significant insights. By synthesizing information from theoretical studies on related hydrazide derivatives, this guide outlines the expected molecular geometry, vibrational properties, and electronic characteristics of the title compound. Methodologies for computational analysis are detailed, and key molecular properties are summarized in a structured format to aid researchers in drug design and development.

Introduction

Hydrazide derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities. The introduction of a fluorophenyl group, as seen in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its three-dimensional structure and electronic profile is crucial for elucidating its mechanism of action and for the rational design of novel, more potent analogs. This guide consolidates theoretical knowledge from closely related molecules to build a robust model of the title compound's molecular structure.

Molecular Geometry and Conformation

The molecular structure of this compound is comprised of a 4-fluorophenyl ring connected to an acetohydrazide moiety. The overall conformation is primarily dictated by the rotational freedom around the C-C and C-N single bonds.

The Acetohydrazide Group: A Theoretical Perspective

Theoretical studies on similar acetohydrazide structures, often employing Density Functional Theory (DFT), provide foundational insights. For the parent acetohydrazide molecule, calculations have indicated a planar sp² hybridization for the nitrogen atom of the central NH group, with a significant rotational barrier around the C-N bond. The terminal NH₂ group is predicted to have a pyramidal sp³ structure. The lowest energy conformation is typically the trans-syn form, where the N-H bond is trans to the C=O bond.

Insights from Analogous Crystal Structures

Experimental data from single-crystal X-ray diffraction studies of structurally similar compounds, such as chloro-substituted phenoxyacetohydrazides, offer valuable benchmarks. In these analogs, the acetohydrazide group is generally observed to be nearly planar.[1][2] The dihedral angle between the phenyl ring and the acetohydrazide group is a critical parameter defining the overall molecular shape. In 2-(4-Chlorophenoxy)acetohydrazide, this angle is reported to be 14.93 (17)°.[2] A similar, relatively planar conformation is anticipated for this compound, although this can be influenced by intermolecular interactions in the solid state. In the crystal structure of 2-(4-Bromophenyl)acetohydrazide, the phenyl and hydrazide moieties are oriented at a dihedral angle of 80.66 (11)°.[3]

Computational Methodology

The theoretical data presented and discussed in this guide are based on methodologies commonly employed for the computational analysis of organic molecules. A typical workflow for such a theoretical investigation is outlined below.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure of molecules. The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.[4]

-

Geometry Optimization : The initial step involves finding the minimum energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).[1][5]

Predicted Molecular Properties

Based on the aforementioned computational methods and data from analogous structures, the following tables summarize the expected quantitative data for this compound.

Structural Parameters

The bond lengths and angles are predicted based on typical values for similar functional groups and data from related crystal structures.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O | ~ 1.23 | O=C-N | ~ 123 |

| C-N (amide) | ~ 1.34 | C-N-N | ~ 118 |

| N-N | ~ 1.41 | C-C-N (amide) | ~ 115 |

| C-F | ~ 1.35 | F-C-C (phenyl) | ~ 118 |

| C-C (phenyl) | ~ 1.39 | C-C-C (phenyl) | ~ 120 |

Note: These are estimated values and may vary in the actual molecule.

Vibrational Frequencies

The theoretical vibrational spectrum can be used to assign experimental IR and Raman bands. Key expected vibrational modes are listed below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretching (NH, NH₂) | 3200 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=O stretching (Amide I) | 1650 - 1680 |

| N-H bending (Amide II) | 1550 - 1620 |

| C-F stretching | 1100 - 1250 |

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[6] The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[4]

-

HOMO : The ability to donate an electron.

-

LUMO : The ability to accept an electron.

-

Energy Gap (ΔE) : A larger energy gap implies higher kinetic stability and lower chemical reactivity.[4]

From these energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's reactivity.[7][8]

| Property | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack.[4][5] For this compound, it is expected that the regions around the carbonyl oxygen and the nitrogen atoms of the hydrazide group will exhibit negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the NH and NH₂ groups will show positive potential (electrophilic sites).

Conclusion

This technical guide has provided a comprehensive theoretical overview of the molecular structure of this compound. By leveraging computational methodologies and drawing comparisons with analogous structures, we have outlined the expected geometric, vibrational, and electronic properties of the molecule. The presented data and workflows offer a solid foundation for researchers in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this compound's structure-activity relationships and guiding future experimental and computational investigations. The interplay between theoretical calculations and experimental validation remains paramount for a complete understanding of its molecular characteristics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. cognizure.com [cognizure.com]

- 6. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-(4-Fluorophenyl)acetohydrazide from 4-Fluorophenylacetic Acid

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for the preparation of 2-(4-Fluorophenyl)acetohydrazide, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the Fischer esterification of 4-fluorophenylacetic acid to yield an intermediate ester, followed by hydrazinolysis to produce the final acetohydrazide derivative. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been investigated for their biological activities, making a reliable and well-documented synthetic route essential for researchers in the field of medicinal chemistry. The following protocol outlines a straightforward and efficient method for the synthesis of this compound starting from the readily available 4-fluorophenylacetic acid.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Esterification: 4-Fluorophenylacetic acid is converted to its corresponding ethyl ester via an acid-catalyzed Fischer esterification.

-

Hydrazinolysis: The resulting ethyl 4-fluorophenylacetate is then reacted with hydrazine hydrate to yield the desired this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis.

| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |

| Starting Material | 4-Fluorophenylacetic Acid | Ethyl 4-fluorophenylacetate |

| Reagents | Ethanol, Sulfuric Acid | Hydrazine Hydrate, Ethanol |

| Reaction Time | 4-6 hours | 6-8 hours |

| Temperature | Reflux (~78 °C) | Reflux (~78 °C) |

| Product | Ethyl 4-fluorophenylacetate | This compound |

| Typical Yield | ~90% | ~91% |

| Purity | >95% (after purification) | >98% (after recrystallization) |

| Appearance | Colorless oil | White solid |

Experimental Protocols

Materials and Equipment:

-

4-Fluorophenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Hydrazine hydrate (80% solution in water)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step 1: Synthesis of Ethyl 4-fluorophenylacetate (Esterification)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.4 g (0.1 mol) of 4-fluorophenylacetic acid in 100 mL of absolute ethanol.

-

Acid Catalysis: While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-fluorophenylacetate as a colorless oil.

-

Purification (Optional): The crude ester can be purified by vacuum distillation if higher purity is required.

Step 2: Synthesis of this compound (Hydrazinolysis)

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the crude ethyl 4-fluorophenylacetate (assuming ~0.09 mol from the previous step) in 100 mL of absolute ethanol.

-

Addition of Hydrazine Hydrate: Add 5.6 mL (~0.09 mol) of 80% hydrazine hydrate to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC.

-

Precipitation and Isolation: Upon completion of the reaction, cool the mixture in an ice bath. The product, this compound, will precipitate as a white solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

-

Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound as white, needle-like crystals.

-

Drying: Dry the purified product in a vacuum oven.

Visual Workflow

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(4-Fluorophenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The incorporation of a fluorine atom into drug candidates can often enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed protocols for the synthesis of pyrazole derivatives using 2-(4-Fluorophenyl)acetohydrazide as a key starting material, along with methods for evaluating their biological activities.

Synthesis of Pyrazole Derivatives

The primary synthetic route for preparing pyrazole derivatives from this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound. This reaction provides a straightforward and efficient method for constructing the pyrazole ring.

General Reaction Scheme

The overall synthetic strategy involves the reaction of this compound with a β-diketone or a β-ketoester in the presence of a catalyst, typically under reflux conditions.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).

-

Add ethyl acetoacetate (10 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone

Materials:

-

This compound

-

Acetylacetone (Pentane-2,4-dione)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

-

Add acetylacetone (10 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole.

Data Presentation

| Product Name | 1,3-Dicarbonyl Compound | Typical Yield (%) |

| 1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethyl Acetoacetate | 75-85 |

| 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | 80-90 |

Caption: Expected yields for the synthesis of pyrazole derivatives.

Biological Activity Evaluation

The synthesized pyrazole derivatives can be screened for their potential antimicrobial and anticancer activities using standard in vitro assays.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized pyrazole derivatives against various bacterial and fungal strains.

Materials:

-

Synthesized pyrazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer

Caption: Workflow for the antimicrobial activity assay.

Procedure:

-

Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate.

-

Prepare a standardized inoculum of each microbial strain.

-

Add the microbial inoculum to each well. Include positive controls (microbe + broth), negative controls (broth only), and standard drug controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticipated Results:

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 1-((4-Fluorophenyl)methyl)-3-methyl-1H-pyrazol-5(4H)-one | 16 - 64 | 32 - 128 | 32 - 128 |

| 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole | 8 - 32 | 16 - 64 | 16 - 64 |

| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | - |

| Fluconazole | - | - | 1 - 8 |

Caption: Representative table of expected MIC values.

Protocol 4: Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized pyrazole derivatives on cancer cell lines and determine their IC50 values.

Materials:

-

Synthesized pyrazole derivatives

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal cell line (e.g., MCF-10A) for selectivity assessment

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Standard anticancer drug (e.g., Doxorubicin)

-

CO2 incubator

-

Microplate reader

Caption: Workflow for the anticancer activity (MTT) assay.

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-